Fuziline
Description
Contextualization of Fuziline within Natural Product Chemical Biology
Natural products have historically been a cornerstone of drug discovery, providing a vast reservoir of structurally diverse and biologically active compounds. tiu.edu.iq Chemical biology utilizes such small molecules as probes to explore and understand biological systems at a molecular level. nih.govspringernature.com this compound, derived from the processed lateral roots of Aconitum carmichaelii Debeaux, known as Fuzi or Radix Aconiti Lateralis Preparata, fits perfectly within this paradigm. researchgate.netscielo.br It is one of numerous chemical constituents, including alkaloids, flavonoids, and fatty acids, found in this traditional herb. scielo.brnih.gov
As a bioactive natural product, this compound serves as a chemical probe to investigate specific cellular functions and signaling cascades. Its demonstrated effects on metabolic regulation and cardioprotection allow researchers to study the underlying mechanisms of these processes. researchgate.netnih.gov The study of this compound is representative of the broader effort in chemical biology to harness the chemical diversity of nature to create tools for biomedical research and to identify potential starting points for new therapeutic agents.
Historical Trajectories of Diterpenoid Alkaloid Investigations
The scientific journey into diterpenoid alkaloids (DAs) is a long and rich one, marked by challenges in structural elucidation and triumphs in synthetic chemistry. nih.gov This complex family of natural products, primarily found in plants of the Aconitum, Delphinium, and Consolida genera, has captivated chemists for nearly two centuries. nih.govresearchgate.net
The investigation began in the early 19th century with the isolation of the first DA, aconitine, by P.L. Geiger in 1833 from Aconitum napellus. nih.govresearchgate.net Early research was largely focused on the isolation and structural characterization of these compounds, a formidable task given their complex, polycyclic structures with numerous stereocenters. researchgate.net These alkaloids are known for both their potent biological activities and their significant toxicity, which has driven much of the research interest. nih.govnih.gov
Diterpenoid alkaloids are structurally classified based on their carbon skeletons, typically into C18, C19, and C20 types. nih.gov this compound belongs to the C19-diterpenoid alkaloids, the largest and most studied category, which are characterized by a pentacyclic structure. nih.gov Over the decades, research has evolved from simple extraction and identification to complex total synthesis and detailed pharmacological investigations, continually uncovering new structures and biological functions. nih.govacs.org
Contemporary Academic Significance of this compound Research
In recent years, this compound has been identified as a key bioactive compound responsible for some of the therapeutic effects attributed to Fuzi, distinguishing it from the more toxic diester-diterpenoid alkaloids like aconitine. nih.govnih.gov Its contemporary academic significance lies in the detailed elucidation of its mechanisms of action and its potential as a selective modulator of specific biological pathways.
Metabolic Regulation: A primary area of current research is this compound's role in metabolism. Studies have shown that this compound can ameliorate glucose and lipid metabolism. nih.gov It has been identified as a key thermogenic component of Radix aconiti carmichaelii. The mechanism involves the non-selective activation of beta-adrenergic receptors (β-AR), which in turn stimulates the downstream cAMP-PKA signaling pathway. This activation leads to increased liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and promoting heat generation. nih.gov
Cardioprotective Effects: this compound has demonstrated significant cardioprotective properties in various experimental models. researchgate.netnih.gov Research indicates that it can alleviate myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. researchgate.net This is achieved through the regulation of the PERK/eIF2α/ATF4/CHOP signaling pathway. researchgate.net Further studies have shown that this compound reduces cardiac damage and pyroptosis—a form of inflammatory cell death—in mouse models of dobutamine-induced heart damage. This protective effect is associated with the downregulation of several key markers of pyroptosis and oxidative stress, as detailed in the table below. scielo.brnih.gov
| Marker | Biological Role | Effect of this compound Treatment | Reference |
|---|---|---|---|
| GSDMD (Gasdermin D) | Executor of pyroptosis | Decreased levels | scielo.brnih.gov |
| IL-1β (Interleukin-1β) | Pro-inflammatory cytokine released during pyroptosis | Decreased levels | scielo.brnih.gov |
| 8-OHDG (8-hydroxy-deoxyguanosine) | Marker of oxidative DNA damage | Decreased levels | scielo.brnih.gov |
| GAL-3 (Galectin-3) | Marker of oxidative stress and inflammation | Decreased levels | scielo.brnih.gov |
| NLRP3 (NLR family pyrin domain containing 3) | Component of the inflammasome that initiates pyroptosis | Decreased levels | scielo.br |
The specificity of this compound's interactions with key signaling nodes like β-adrenergic receptors and the ER stress pathway makes it a valuable research tool. researchgate.netnih.gov Its study contributes to a deeper understanding of these fundamental cellular processes. Moreover, its identification as a potential quality marker for Fuzi highlights its importance in the standardization and quality control of herbal medicines. nih.gov The ongoing research into this compound underscores its significance as a lead compound for investigating novel therapeutic strategies for metabolic and cardiovascular diseases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80665-72-1 |
|---|---|
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1 |
InChI Key |
FPECZWKKKKZPPP-NIYPSSDPSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |
Pictograms |
Acute Toxic |
Synonyms |
(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol; 15α-Hydroxyneoline; Fuziline; Senbusine C; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fuziline and Its Analogues
Strategic Approaches to Fuziline Total Synthesis
The total synthesis of highly oxygenated and polycyclic natural products demands sophisticated strategies to control stereochemistry and form complex carbon frameworks efficiently.
Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex organic molecules, involving the conceptual breaking of bonds in the target molecule to simpler, readily available starting materials youtube.comresearchgate.net. For a molecule as complex as this compound, with its hexacyclic core and numerous functional groups (hydroxyls, ethers, and a tertiary amine), retrosynthetic planning would typically involve strategic disconnections aimed at simplifying the molecular architecture and revealing key synthetic intermediates uni.lucdutcm.edu.cnresearchgate.net.
Key considerations in such a planning process would include:
Strategic Bond Cleavages: Identifying bonds that, upon disconnection, significantly reduce molecular complexity, ideally leading to five- or six-membered rings, which are generally easier to synthesize stereospecifically researchgate.net.
Functional Group Interconversions (FGIs): Modifying or interconverting functional groups to facilitate disconnections or enable specific reactions in the forward synthesis. This could involve oxidation, reduction, or rearrangement of existing functionalities nih.govmdpi.comnih.gov.
Stereochemical Control: Given the multitude of stereocenters in this compound (e.g., 14 predicted stereo centers cdutcm.edu.cn), the retrosynthetic strategy would need to define how each chiral center is established with high fidelity, likely through stereoselective reactions or by deriving chirality from readily available chiral precursors.
Key Ring Formation: The formation of the complex fused ring system would likely involve cascade reactions, intramolecular cycloadditions (e.g., Diels-Alder reactions), or other powerful bond-forming reactions to construct multiple rings simultaneously or sequentially youtube.commedchemexpress.comgoogle.com.
The absence of a published total synthesis for this compound suggests that the challenges in achieving its complex core structure with precise stereocontrol remain substantial.
The synthesis of this compound, being a chiral natural product, necessitates the use of highly diastereoselective and enantioselective transformations to achieve the correct absolute and relative stereochemistry at its numerous chiral centers uni.lu.
Diastereoselective Reactions: These reactions would be crucial for controlling the relative stereochemistry between newly formed chiral centers and existing ones within the growing molecular framework. Examples in complex natural product synthesis include diastereoselective additions to carbonyls, cyclizations, or rearrangements sigmaaldrich.comlookchem.comnih.gov.
Enantioselective Reactions: To synthesize this compound in its naturally occurring enantiomeric form, enantioselective methods would be indispensable. These could involve chiral catalysts, chiral auxiliaries, or resolution techniques youtube.comnih.govapexbt.com. The inherent chirality of this compound's complex skeleton would demand precise control over each stereogenic center throughout the synthetic route.
The complexity of this compound's structure implies that any successful synthesis would rely heavily on a sequence of highly efficient and stereocontrolled reactions to build the polycyclic system and install the various oxygen functionalities with the correct configuration.
Semisynthetic Modifications of this compound
Semisynthesis involves using a naturally occurring compound as a starting material for chemical modification. While this compound itself is a natural product, its semisynthesis or modification is mentioned in the context of Aconitum alkaloids. For instance, a patent refers to "this compound esterification derivative, synthetic method and use," indicating that chemical modifications of this compound have been explored.
In broader Aconitum alkaloid research, semisynthesis has been attempted to convert more abundant alkaloids (like aconitine) into other derivatives, such as mesaconine (B8520833) researchgate.net. However, this compound (15α-hydroxyneoline) itself has been noted as having "ineffective, weak or short-lived" cardiotonic activity, which might limit the incentive for extensive semisynthetic efforts aimed at enhancing its direct biological activity researchgate.net. Nevertheless, semisynthetic approaches could be valuable for preparing this compound derivatives for structural elucidation, analytical standards, or for exploring its potential in other biological pathways.
Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure influence its biological activity. While this compound is known to exhibit cardioprotective action and influence glucose and lipid metabolism, its cardiotonic activity is reported as weak researchgate.netbiosynth.comresearchgate.net. Therefore, rational design and synthesis of its derivatives would typically focus on identifying structural features critical for activity or for mitigating undesirable properties.
For a complex molecule like this compound, systematic modification of its functional groups would be a key strategy in SAR studies nih.govmdpi.com. This would involve:
Hydroxyl Group Modifications: this compound contains multiple hydroxyl groups uni.lu. These could be acetylated, methylated, or converted to other protecting groups or functionalities (e.g., esters, ethers) to probe their importance for activity and solubility.
Methoxy (B1213986) Group Modifications: The methoxy groups could be demethylated or altered to explore the impact of their presence and position on biological activity.
Nitrogen Atom Modifications: The tertiary amine nitrogen could be modified (e.g., N-demethylation, N-alkylation) to investigate its role in binding and activity, as the N-ethyl group is characteristic uni.lucdutcm.edu.cn.
Ring System Modifications: While more challenging, modifications to the complex hexacyclic core, such as opening a ring or introducing new substituents, could be explored if a robust synthetic platform were available.
Such systematic modifications, even if not explicitly detailed for this compound in the current literature, are standard practices in natural product SAR investigations lookchem.com.
Beyond general SAR, specific analogs are often prepared to probe the mechanistic basis of a compound's biological effects. For this compound, which has shown protective effects against myocardial injury and influence on glucose/lipid metabolism, analogs could be designed to:
Investigate Binding Sites: Analogs with specific labels (e.g., photoaffinity tags) could be synthesized to identify and characterize protein targets.
Modulate Specific Pathways: Analogs designed to selectively activate or inhibit particular downstream signaling pathways (e.g., β-adrenergic receptors or ER stress pathways, as suggested by this compound's reported mechanisms researchgate.net) could be synthesized to confirm their involvement.
Improve Pharmacokinetic Properties: Modifications could aim to improve properties like solubility, stability, or bioavailability, even if the intrinsic activity is weak, to facilitate in vivo studies medchemexpress.com.
The current literature primarily describes this compound's biological effects and its presence in Aconitum species, with less emphasis on its synthetic derivatization for detailed mechanistic probing.
Elucidation of Fuziline S Biogenesis in Natural Sources
Identification of Biochemical Precursors for Fuziline Biosynthesis
This compound belongs to the class of diterpenoid alkaloids, which are characterized by their C20 carbon skeleton frontiersin.org. The foundational building blocks for diterpenoid alkaloid biosynthesis, including this compound, are derived from the isoprenoid pathway. Specifically, isopentenyl diphosphate (B83284) (IPP) serves as a key precursor, which is synthesized through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway mdpi.com.
Another crucial precursor identified in the biosynthesis of diterpene alkaloids is ent-kaurene (B36324) oup.com. The upstream pathways for C18, C19, and C20-diterpenoid alkaloids are shared, indicating a common origin for these structurally diverse compounds before specific modifications lead to individual alkaloids like this compound frontiersin.org.
Characterization of Key Enzymatic Reactions in this compound Pathway
The biosynthesis of diterpenoid alkaloids, including this compound, generally proceeds through three main stages: the production of diterpenoid precursors, the formation of the unique diterpenoid alkaloid skeleton through the insertion of nitrogen atoms, and subsequent extensive modifications of this skeleton mdpi.com.
Enzyme genes involved in the initial synthesis of diterpene precursors via both the MVA and MEP pathways have been identified through comprehensive transcriptome analyses mdpi.com. Following precursor formation, the rearrangement of the diterpenoid skeleton is facilitated by enzymes such as cyclases and cytochrome P450 monooxygenases (CYP450s) mdpi.com.
Further diversification and decoration of the diterpenoid alkaloid skeleton involve several classes of enzymes. These include additional CYP450s, O-methyltransferases (OMTs), and BAHD acyltransferases mdpi.com. For instance, in Aconitum pendulum, it is speculated that an O-methyltransferase, ApOMT3, plays a role in catalyzing the methylation step that leads to the generation of this compound frontiersin.org. Furthermore, studies on Aconitum vilmorinianum have indicated that KOX enzymes are involved in activating diterpenoid compounds, while ATF enzymes are responsible for inserting nitrogen atoms into the diterpenoid skeleton, a critical step in forming the alkaloid structure mdpi.com.
Investigation of Metabolic Flux and Regulation in this compound Production
The accumulation of secondary metabolites like this compound in plants is a tightly regulated process influenced by a multitude of factors, including hormonal signals and transcriptional regulatory elements oup.com. The final concentration of these bioactive compounds in specific plant tissues is a result of both in situ biosynthesis and complex transport phenomena frontiersin.org.
Integrated analytical approaches, such as combining transcriptomics and metabolomics, have been instrumental in delineating the intricate relationship between dynamic changes in secondary metabolite levels and the differential expression of genes encoding enzymes within their biosynthetic pathways frontiersin.orgmdpi.com. Research has revealed correlations between the relative content of diterpenoid alkaloids and the expression patterns of related enzyme genes across different tissues of Aconitum species frontiersin.org. For example, in A. pendulum, it has been hypothesized that diterpenoid alkaloid synthesis, including that of this compound, may involve transport from flowers to leaves and stems frontiersin.org.
Grafting experiments are also employed to investigate the movement of this compound itself, or its synthesis-related precursors, messenger RNAs (mRNAs), or proteins, which contribute to its accumulation in various parts of the plant oup.com. These studies aim to determine if the presence of this compound in a particular tissue is due to direct transport or de novo synthesis utilizing translocated components. Furthermore, environmental factors, such as altitude, have been shown to significantly impact the secondary metabolism of Aconitum plants, leading to variations in the accumulated metabolites mdpi.com. Gene mutations within the biosynthesis pathway can also lead to altered metabolite profiles, and isotope labeling techniques, in conjunction with mutant grafting, offer potential solutions for tracking the movement of metabolites and intermediates within these pathways oup.com.
Molecular and Cellular Mechanisms of Fuziline S Biological Actions
Mechanisms of Fuziline's Cardioprotective Effects at the Cellular Level
This compound exhibits notable cardioprotective effects, primarily by mitigating cellular damage in cardiomyocytes through the inhibition of apoptosis and the attenuation of oxidative stress responses.
This compound has been demonstrated to effectively alleviate myocardial apoptosis induced by various stressors, such as isoproterenol (B85558) (ISO). This anti-apoptotic action is mediated through several key molecular pathways. Studies have shown that this compound can significantly increase cell viability and reduce ISO-induced apoptosis in cardiac cells. wikipedia.orgmims.com
A crucial mechanism involves the modulation of the endoplasmic reticulum (ER) stress pathway, specifically the PERK/eIF2α/ATF4/Chop axis. This compound suppresses ER stress triggered by reactive oxygen species (ROS), thereby inhibiting ER stress-induced apoptosis both in vitro and in vivo. wikipedia.orgmims.comnih.govciteab.comwikipedia.org
Furthermore, this compound influences the expression of apoptosis-related proteins. It has been observed to increase the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and significantly decrease the levels of cleaved-caspase 3, a key executioner caspase in the apoptotic cascade. wikipedia.org This suggests that this compound intervenes in the mitochondrial apoptosis pathway, preventing the release of pro-apoptotic factors. nih.gov
Table 1: this compound's Effects on Cardiomyocyte Apoptosis Markers
| Apoptosis Marker/Pathway | Effect of this compound | Reference |
| Cell Viability (ISO-induced) | Increased | wikipedia.orgmims.com |
| Myocardial Apoptosis (ISO-induced) | Alleviated/Reduced | wikipedia.orgmims.comnih.govciteab.com |
| PERK/eIF2α/ATF4/Chop Pathway | Suppressed/Attenuated | wikipedia.orgmims.comnih.govciteab.comwikipedia.org |
| Bcl-2/Bax Ratio | Increased | wikipedia.org |
| Cleaved-caspase 3 | Decreased | wikipedia.org |
| Mitochondrial Membrane Potential (MMP) | Maintained/Increased | wikipedia.orgmims.com |
| Cytochrome C Release | Blocked/Reduced | wikipedia.orgmims.com |
Oxidative stress plays a critical role in myocardial injury, and this compound demonstrates significant efficacy in attenuating these responses. This compound effectively reduces the excessive production of reactive oxygen species (ROS) in cardiomyocytes, a primary driver of oxidative damage. wikipedia.orgmims.com
Its antioxidant capabilities extend to maintaining mitochondrial function. This compound helps preserve mitochondrial membrane potential (MMP) and inhibits the release of cytochrome C, both of which are crucial for preventing mitochondria-mediated oxidative stress and subsequent cell death. wikipedia.orgmims.com Research indicates that this compound can alleviate ROS-induced oxidative stress injury, thereby suppressing myocardial apoptosis. wikipedia.org
Table 2: this compound's Effects on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of this compound | Reference |
| Reactive Oxygen Species (ROS) Production | Decreased/Reduced | wikipedia.orgmims.com |
| Mitochondrial Membrane Potential (MMP) | Maintained/Increased | wikipedia.orgmims.com |
| Cytochrome C Release | Blocked/Reduced | wikipedia.orgmims.com |
| 8-hydroxydeoxyguanosine (8-OHDG) | Lowered | fishersci.cawikipedia.orgnih.gov |
| Galectin-3 (GAL-3) | Lowered | fishersci.cawikipedia.orgnih.gov |
| Total Oxidant Status (TOS) | Decreased | fishersci.ca |
| Total Antioxidant Status (TAS) | Increased | fishersci.ca |
Anti-inflammatory Molecular Pathways Modulated by this compound
This compound also exhibits potent anti-inflammatory effects by modulating key molecular pathways involved in inflammatory responses. It has been observed to reduce the levels of various inflammatory factors, indicating its ability to suppress inflammatory cascades. nih.govfishersci.cawikipedia.orgnih.gov
One of the significant anti-inflammatory mechanisms of this compound involves the inhibition of Nuclear Factor-kappa B (NF-κB) activity. NF-κB is a central regulator of inflammatory and immune responses, and its activation leads to the production of numerous pro-inflammatory cytokines. This compound's ability to suppress NF-κB activity suggests a broad anti-inflammatory action. nih.govnih.gov This inhibition can lead to a reduction in pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β). nih.govfishersci.cawikipedia.orgnih.govnih.gov Additionally, this compound has been reported to lower levels of Gasdermin D (GSDMD), a marker associated with pyroptosis, a highly inflammatory form of programmed cell death. nih.govfishersci.canih.gov
Table 3: this compound's Effects on Inflammatory Markers and Pathways
| Inflammatory Marker/Pathway | Effect of this compound | Reference |
| Nuclear Factor-kappa B (NF-κB) Activity | Inhibited/Suppressed | nih.govnih.gov |
| Interleukin-1 beta (IL-1β) | Reduced/Lowered | nih.govfishersci.cawikipedia.orgnih.gov |
| Gasdermin D (GSDMD) | Reduced/Lowered | nih.govfishersci.canih.gov |
Target Protein Identification and Intermolecular Interactions of Fuziline
Direct Biochemical Approaches for Fuziline Target Elucidation
Direct biochemical methods are instrumental in isolating and identifying proteins that physically interact with a compound. These approaches often involve tagging the compound or using competitive binding strategies.
Affinity Chromatography and Chemical Proteomics for this compound-Binding Proteins
Chemical proteomics, particularly approaches utilizing compound-immobilized affinity chromatography, serves as an effective strategy for identifying specific protein interactors of a candidate compound nih.govuni-freiburg.de. This method involves chemically modifying a bioactive small molecule, often by attaching an affinity tag, and then using it to "pull down" binding proteins from cell lysates or live cells uni-freiburg.de. The isolated protein complexes are subsequently analyzed using mass spectrometry to identify the interacting target proteins uni-freiburg.de.
In studies investigating this compound, a Glycyrrhetinic acid (GA) probe was synthesized and employed for target fishing through chemical and biological methodologies ebi.ac.uk. Following the capture of proteins, Q Exactive LC-MS/MS was utilized for protein identification ebi.ac.uk. This approach allowed for the capture of several proteins in both cellular and heart tissue samples, with observed protein bands between 30 and 50 kDa ebi.ac.uk. This variation in band depth suggested competitive binding of this compound to the GA probe ebi.ac.uk.
Competitive Binding Assays for this compound with Identified Targets (e.g., Malate Dehydrogenase 2 (MDH2))
Competitive binding assays are designed to assess the relative affinities of molecules for a specific target by measuring the displacement of a labeled molecule by an unlabeled competitor wikipedia.org. This technique is particularly useful when direct labeling of the ligand of interest is challenging or for comparing the binding strength of multiple compounds to the same site wikipedia.org.
Experimental verification using biochemical techniques, including Western blotting, demonstrated that this compound could competitively bind to Malate Dehydrogenase 2 (MDH2), leading to a reduction in the amount of protein captured by the GA probe ebi.ac.uk. This strong competitive binding relationship between this compound and GA with MDH2, observed at the same concentration, strongly indicated MDH2 as a potential direct target of this compound ebi.ac.uk. Further corroboration of this interaction involved fluorescence colocalization experiments and Bio-layer interferometry ebi.ac.uk. The competitive binding of this compound with MDH2 suggests that this compound exerts its effects, including potential toxicological outcomes, by targeting this enzyme ebi.ac.uk.
Quantitative Analysis of this compound-Receptor Binding Kinetics
The quantitative analysis of receptor binding kinetics provides critical insights into the dynamic interaction between a ligand and its receptor, encompassing association and dissociation rates. While specific kinetic parameters (association rate constant (k_on) and dissociation rate constant (k_off)) for this compound and its identified targets like MDH2 were not explicitly detailed in the provided research findings, the mention of Bio-layer interferometry (BLI) in the verification of this compound's binding to MDH2 implies that kinetic analyses could be performed using this technique ebi.ac.uk. BLI is a label-free technology commonly employed for real-time analysis of biomolecular interactions, capable of determining binding kinetics and affinity.
The rate at which a ligand associates with and dissociates from its receptor directly influences drug efficacy and safety. Kinetic binding experiments, often relying on the law of mass action, are used to determine these rate constants. The observed rate of association is influenced by the association rate constant, the ligand concentration, and the dissociation rate constant.
Structural Basis of this compound-Protein Recognition
Understanding the structural basis of this compound's interaction with its protein targets is crucial for deciphering its molecular mechanism of action. Molecular docking simulations are a powerful computational tool used to predict the binding modes and affinities between small molecules and proteins ebi.ac.uk.
Research has employed AutoDockTools 1.5.6 software to conduct molecular docking studies between this compound and its identified targets, MDH2 and Calreticulin (CALR) ebi.ac.uk. These simulations revealed specific intermolecular interactions:
This compound-MDH2 Interaction: this compound was found to associate with Malate Dehydrogenase 2 (MDH2) through hydrogen bonds involving amino acid residues Ser869, Tyr438, and Lys380 of MDH2 ebi.ac.uk. The predicted binding energy for this interaction was -7.22 kcal/mol ebi.ac.uk.
This compound-CALR Interaction: this compound also demonstrated an association with Calreticulin (CALR) via hydrogen bonds. The specific residues involved in this interaction were His68, Tyr82, Arg138, and Thr36 of CALR ebi.ac.uk. The calculated binding energy for the this compound-CALR complex was -8.01 kcal/mol ebi.ac.uk.
These molecular docking results provide a detailed atomic-level understanding of how this compound recognizes and binds to its target proteins, highlighting the importance of hydrogen bonding in these intermolecular interactions.
Enzymatic Activity Modulation by this compound
This compound's interaction with its protein targets can lead to the modulation of their enzymatic activities, thereby influencing downstream cellular processes.
A key finding indicates that this compound exerts its effects by targeting MDH2 ebi.ac.uk. This targeting leads to a notable modulation of MDH2's properties; specifically, treatment with this compound at 75°C resulted in an increased thermal stability of MDH2 and protected the enzyme from hydrolysis ebi.ac.uk. This protective effect suggests a direct influence on MDH2's structural integrity and, consequently, its enzymatic function.
Beyond direct enzymatic modulation, this compound, in combination with Glycyrrhetinic acid (GA), has been shown to regulate the protein levels of downstream components of the Ca²⁺ signaling pathway through MDH2 and CALR. This regulation contributes to balancing Ca²⁺ homeostasis within myocardial tissue. Additionally, this compound has been observed to stimulate thermogenesis by activating β3-adrenergic receptors (β3-ARs), promoting lipolysis, and accelerating liver glycogenolysis, indicating broader metabolic enzymatic modulation. These findings collectively highlight this compound's capacity to modulate enzymatic activities, impacting cellular stability, signaling pathways, and metabolic processes.
Computational Chemical Biology Approaches in Fuziline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling of Fuziline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational method that establishes a correlation between a chemical compound's structural properties and its biological activity. This approach is invaluable for predicting the activity of new or uncharacterized compounds and for guiding the design of analogues with improved properties stjohnslabs.com.
In the context of this compound, QSAR modeling has been applied to diterpenoid alkaloids, including this compound, delsoline, and songorine, to predict their anti-inflammatory activities scbt.comlatoxan.com. A Partial Least Squares (PLS) method-based QSAR model was developed, demonstrating strong statistical robustness with a coefficient of determination (R²) of 0.981 and a cross-validation coefficient (Q²) of 0.925 scbt.comlatoxan.com. The predictive capability of this model was further validated by its accurate forecasting of the activities of several compounds scbt.comlatoxan.com.
For this compound, the QSAR model predicted a Log(EC₅₀) value of 3.8805. This value, alongside delsoline's Log(EC₅₀) of 4.0517, suggests a relatively lower anti-inflammatory activity compared to songorine, which exhibited a Log(EC₅₀) of 0.301. It is important to note that a higher EC₅₀ value indicates lower activity scbt.com. These findings underscore the utility of QSAR in understanding how structural variations among diterpenoid alkaloids influence their biological effects.
Table 1: Predicted Anti-inflammatory Activities of Diterpenoid Alkaloids via QSAR Model
| Compound | Predicted Log(EC₅₀) scbt.com |
| This compound | 3.8805 |
| Delsoline | 4.0517 |
| Songorine | 0.301 |
Molecular Docking Simulations for this compound-Target Interactions
Molecular docking simulations are computational techniques used to predict the optimal binding orientation and affinity of a ligand (such as this compound) within a specific binding site of a protein target genebiosystems.comnih.gov. This method provides crucial insights into the molecular recognition process and the key interactions that stabilize the ligand-protein complex scbt.commetabolomicsworkbench.org.
In this compound research, molecular docking has been utilized to investigate its interactions with biological targets. For instance, docking studies have been employed to verify the function and specific targets of this compound, particularly concerning its role in regulating the Ca²⁺ signaling pathway through interactions with proteins like Malate Dehydrogenase 2 (MDH2) and Calreticulin (CALR) uniprot.org. While precise binding energies for this compound in these specific interactions were not explicitly detailed in the provided information, related studies on diterpenoid alkaloids offer a comparative perspective. For example, molecular docking investigations into delsoline, an alkaloid structurally related to this compound, revealed a binding free energy of -6.48 kcal/mol when interacting with inducible nitric oxide synthase (iNOS), suggesting a moderate binding affinity jkchemical.com. Such computational analyses are fundamental for identifying potential therapeutic targets and for understanding the molecular basis of this compound's observed biological activities.
Molecular Dynamics Simulations to Explore this compound-Protein Conformational Landscapes
Molecular dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent behavior of molecular systems, providing a dynamic view of how molecules interact and undergo conformational changes uni-freiburg.demassbank.eu. These simulations are crucial for understanding the flexibility of proteins, the stability of ligand-protein complexes, and the dynamic conformational landscapes that govern biological function.
While specific MD simulation studies explicitly detailing this compound's influence on protein conformational landscapes were not found, the principles and applications of MD simulations are highly relevant to this compound research. MD simulations could be applied to this compound to:
Characterize Ligand-Induced Conformational Changes: Investigate how the binding of this compound affects the three-dimensional structure and flexibility of its target proteins, such as MDH2 or CALR, over time.
Assess Binding Stability and Dynamics: Evaluate the stability of this compound-protein complexes predicted by molecular docking, observing how the interactions evolve in a dynamic, aqueous environment genebiosystems.com.
Explore Conformational Substates: Identify and characterize different conformational substates that proteins may adopt in the presence or absence of this compound, which are often crucial for their function.
Calculate Binding Free Energies: Employ advanced MD-based free energy calculation methods (e.g., MM/PBSA or MM/GBSA) to precisely quantify the binding affinity of this compound to its targets, providing a more accurate measure than docking scores alone.
By providing an atomic-level understanding of dynamic interactions, MD simulations would significantly complement static docking results, offering a comprehensive picture of this compound's molecular mechanisms and guiding the rational design of more effective analogues.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental computational methods used to investigate the electronic structure, properties, and reactivity of molecules at a quantum mechanical level. DFT, in principle, provides an exact theory for the electronic ground state, offering a balance between accuracy and computational feasibility for complex molecular systems.
Although specific quantum chemical studies on this compound were not identified in the search results, these methods are indispensable for gaining deeper insights into its intrinsic chemical characteristics. For this compound, quantum chemical calculations could be applied to:
Elucidate Electronic Structure: Determine the distribution of electrons within the this compound molecule, including its frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its chemical reactivity and potential sites for electrophilic or nucleophilic attack.
Analyze Reactivity and Reaction Mechanisms: Predict the most favorable pathways for chemical reactions involving this compound, such as metabolic transformations or interactions with reactive species in biological systems, by calculating transition state energies and reaction barriers.
Characterize Spectroscopic Properties: Simulate this compound's spectroscopic properties (e.g., UV-Vis, IR, NMR), which can aid in its experimental characterization and identification.
Understand Intermolecular Interactions: Provide a detailed understanding of the nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between this compound and its biological partners at the electronic level, which are crucial for binding affinity and specificity.
Such quantum mechanical insights are vital for a comprehensive understanding of this compound's pharmacological profile and for guiding the design of novel derivatives with tailored properties.
Advanced Analytical and Spectroscopic Methodologies for Fuziline Characterization and Quantification
High-Resolution Spectroscopic Techniques for Fuziline Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise atomic arrangement, stereochemistry, and conformational preferences of this compound. These methods provide detailed insights into the molecular architecture, crucial for understanding its properties and biological interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound, by exploiting the magnetic properties of atomic nuclei fujifilm.com. The structure of this compound has been extensively characterized using both one-dimensional (1D) and two-dimensional (2D) NMR experiments oup.comnih.govrsc.org.
¹H NMR Spectroscopy: Proton NMR provides information on the number of non-equivalent hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling patterns fujifilm.com. For this compound, ¹H NMR spectra are routinely acquired for identification and purity assessment, often provided with product data sheets sigmaaldrich.cn. The chemical shifts and coupling constants derived from ¹H NMR are crucial for assigning specific protons within the complex diterpenoid skeleton.
¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon skeleton of this compound, revealing the number of unique carbon atoms and their hybridization states fujifilm.com. Similar to ¹H NMR, ¹³C NMR data are fundamental for confirming the this compound structure and are compared against literature values for known diterpenoid alkaloids rsc.orgimpactfactor.org.
Two-Dimensional (2D) NMR Techniques: For complex molecules like this compound, 2D NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, thereby enabling complete structural assignment fujifilm.com. Key 2D NMR techniques employed for this compound and related diterpenoid alkaloids include:
¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing adjacent proton networks rsc.org.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of CH, CH₂, and CH₃ groups rsc.org.
Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing quaternary carbon assignments and long-range connectivity nih.govrsc.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Reveals through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, irrespective of bond connectivity. These experiments are critical for determining the relative stereochemistry and conformation of this compound nih.govrsc.org. For instance, NOESY/ROESY analyses have been used to verify the orientation of hydroxyl groups in related compounds nih.gov.
While specific solid-state NMR data for this compound were not detailed in the search results, solid-state NMR is a powerful technique for studying the structure and dynamics of compounds in their solid state, which can complement solution-state NMR data, especially for insoluble or crystalline forms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Infrared (IR) Spectroscopic Analysis: IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations libretexts.org. For this compound, IR spectra serve as a crucial identity test and have been used for its structural identification through comparison with published data impactfactor.orgsigmaaldrich.cn. This technique is also recognized as a "green, fast, and low-loss detection technique" for the quality control of traditional Chinese medicines like "Fuzi" researchgate.net. The presence of characteristic absorption bands for O-H (hydroxyl), C-H (aliphatic), C=O (carbonyl, if present), and C-O (ether) groups would be expected in the IR spectrum of this compound, consistent with its polyhydroxylated, methoxylated, and N-ethylated diterpenoid alkaloid structure uni.lucaymanchem.com.
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis: While specific UV-Vis data for this compound were not explicitly detailed in the provided search results, UV-Vis spectroscopy is generally employed to detect chromophores within a molecule, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, a diterpenoid alkaloid, its UV-Vis spectrum would typically be used to identify conjugated systems or aromatic moieties, if present, or to confirm the absence of strong UV-active groups.
X-ray Crystallography for Absolute Configuration and Conformation of this compound
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound in three dimensions, including its absolute configuration and conformation youtube.comwikipedia.orgwikipedia.org. This technique involves directing a beam of X-rays at a crystal of this compound and analyzing the resulting diffraction pattern to construct a precise electron density map, from which atomic positions are derived wikipedia.org.
The absolute configuration of this compound has been previously established by X-ray crystallography researchgate.net. Absolute configuration refers to the specific spatial arrangement of atoms around chiral centers within a molecule, typically described by R/S descriptors wikipedia.org. For molecules with multiple chiral centers, like this compound, X-ray crystallography provides unambiguous determination of all stereocenters, which is critical for understanding its biological activity and synthesis wikipedia.orgtaylorandfrancis.com.
Furthermore, X-ray crystallography provides detailed information on the conformation of the molecule in the solid state wikipedia.orgresearchgate.net. For diterpenoid alkaloids, including this compound, the conformation of various rings (e.g., the A ring) has been studied, with some exhibiting a boat conformation, consistent with observations in crystals researchgate.netchemrxiv.org. This conformational information is vital as it can influence the compound's reactivity and interactions with biological targets. The ability to obtain single crystals of this compound or its derivatives is a prerequisite for this powerful technique istis.sh.cncpu.edu.cn.
Development and Validation of Bioanalytical Methods for this compound in Biological Matrices
The accurate and reliable quantification of this compound in biological matrices (e.g., plasma, tissue) is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The development and validation of bioanalytical methods adhere to stringent guidelines, such as those from the FDA, to ensure data quality and reproducibility nih.govoup.comnih.gov.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) and UPLC-Q-TOF-MS: Modern bioanalytical methods for this compound primarily rely on liquid chromatography coupled with mass spectrometry, particularly UPLC-MS/MS and UPLC-Q-TOF-MS, due to their high sensitivity, selectivity, and speed oup.comresearchgate.netnih.gov.
A specific and sensitive UPLC-Q-TOF-MS method, operating in positive ion mode, has been developed and validated for the quantification of this compound in Beagle dog plasma oup.comnih.gov. This method utilizes an Acquity UPLC BEH C₁₈ column with a gradient elution, achieving a total running time of 4 minutes oup.comnih.gov.
Another UPLC-MS/MS approach, employing multiple reaction monitoring (MRM) mode, has been established and validated for the simultaneous quantification of multiple constituents, including this compound, in rat plasma and testicular tissue researchgate.net. The MRM mode enhances signal intensity and compound coverage, crucial for analyzing complex biological samples researchgate.net.
A hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization mass spectrometric method has also been reported for this compound detection in rat plasma oup.com.
Method Validation Parameters: Bioanalytical method validation typically assesses several key parameters to ensure the method's fitness for purpose:
Specificity: The method's ability to unequivocally assess the analyte in the presence of endogenous matrix components and other potential interferences. Specificity is confirmed by analyzing blank biological matrices with and without this compound and an internal standard (e.g., Neoline) to exclude endogenous interference nih.govoup.comnih.gov.
Linearity: The relationship between the instrument response and the analyte concentration. Calibration curves for this compound have demonstrated good linearity over a wide range of concentrations. For instance, in Beagle dog plasma, the UPLC-Q-TOF-MS method showed linearity from 2 to 400 ng/mL with correlation coefficients (r) greater than 0.9971 oup.comnih.gov.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For the UPLC-Q-TOF-MS method in Beagle dog plasma, the LLOQ for this compound was determined to be 0.8 ng/mL oup.comnih.gov. For other methods, LLOQs for various analytes including this compound have been reported to be as low as 0.01-4 ng/mL researchgate.net.
Recovery: The efficiency of the extraction procedure. Recoveries for this compound from Beagle dog plasma were reported to be in the range of 56.26–64.53% oup.com.
Matrix Effect: The influence of co-eluting endogenous matrix components on the ionization of the analyte. For this compound, the matrix effect was found to be within the acceptable range of 96.32–105.74%, indicating no significant ionization interference from the biological matrix oup.com.
Accuracy and Precision: Measures of how close the measured values are to the true value (accuracy) and the reproducibility of the measurements (precision). Intra-day and inter-day precision (relative standard deviation, RSD%) for this compound quantification methods have consistently been low, demonstrating high reproducibility. For example, intra-day RSD was less than 3.11%, and inter-day RSD was less than 3.81% oup.comnih.gov. This compound was also found to be stable under various sample storage and processing conditions oup.comnih.gov.
Sample preparation for this compound in biological matrices often involves liquid-liquid extraction techniques to isolate the analyte from the complex matrix nih.govoup.com. For instance, plasma samples are typically spiked with an internal standard, alkalified, and then extracted with an organic solvent like ethyl acetate, followed by centrifugation and evaporation of the supernatant oup.com.
The successful development and validation of these bioanalytical methods have enabled pharmacokinetic studies of this compound, revealing important characteristics such as its low absolute bioavailability (e.g., 1.45 ± 0.76% in Beagle dogs), suggesting significant metabolic transformation in vivo oup.comnih.gov.
Table 1: Summary of Bioanalytical Method Validation Parameters for this compound Quantification
| Parameter | Method (Matrix) | Range/Value | Reference |
| Linearity Range | UPLC-Q-TOF-MS (Beagle dog plasma) | 2 – 400 ng/mL (r > 0.9971) | oup.comnih.gov |
| LLOQ | UPLC-Q-TOF-MS (Beagle dog plasma) | 0.8 ng/mL | oup.comnih.gov |
| UPLC-MS/MS (Rat plasma/testicle, for 19 analytes) | 0.01 – 4 ng/mL (for 19 analytes including this compound) | researchgate.net | |
| Recovery | UPLC-Q-TOF-MS (Beagle dog plasma) | 56.26 – 64.53% | oup.com |
| Matrix Effect | UPLC-Q-TOF-MS (Beagle dog plasma) | 96.32 – 105.74% (no significant interference) | oup.com |
| Intra-day Precision | UPLC-Q-TOF-MS (Beagle dog plasma) | RSD < 3.11% | oup.comnih.gov |
| Inter-day Precision | UPLC-Q-TOF-MS (Beagle dog plasma) | RSD < 3.81% | oup.comnih.gov |
| Stability | UPLC-Q-TOF-MS (Beagle dog plasma) | Stable under various storage/processing conditions | oup.comnih.gov |
Fuziline S in Vivo Pharmacological Dynamics and Biotransformation
Pharmacokinetic Profiling of Fuziline in Preclinical Models
Pharmacokinetics (PK) describes how a xenobiotic moves into, through, and out of the body, encompassing processes such as absorption, distribution, metabolism, and excretion (ADME) chem960.com. Preclinical pharmacokinetic studies in animal models, typically mice and rats, are essential to gain an initial understanding of a compound's PK characteristics before human administration chem960.comcdutcm.edu.cn. These studies often involve the collection of blood or plasma samples at various time points after administration, followed by analysis using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC/MS) cdutcm.edu.cn. Key pharmacokinetic parameters evaluated include peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance, and half-life cdutcm.edu.cn.
For this compound, studies have indicated its presence and dynamic changes in biological systems following administration of Fuzi extract. When Radix aconiti carmichaeli extract was orally administered, this compound, along with other alkaloid markers like neoline, talatisamine, and benzoylmesaconine (B1261751), showed the highest blood concentrations at the 30-minute time point in serum, suggesting a rapid absorption profile nih.govinvivochem.cn. This compound belongs to the aminoalcohol-diterpenoid alkaloids (ADAs), which are known to exhibit passive absorption in the gastrointestinal tract and generally have a short Tmax nih.govjk-medical.com.
While this compound's presence and a rapid Tmax have been noted, comprehensive quantitative pharmacokinetic parameters such as specific Cmax, AUC, half-life, and clearance values for this compound alone in preclinical models are not extensively detailed in the available literature. Preclinical pharmacokinetic evaluations typically aim to provide these specific numerical data to characterize a compound's exposure and disposition in vivo chem960.comcdutcm.edu.cn.
Identification and Characterization of this compound Metabolites in Biological Systems
The metabolism of this compound in biological systems has been investigated, with its metabolites identified in plasma and urine samples nih.gov. Metabolomics, the quantitative analysis of all metabolites in a biological system, plays a vital role in understanding metabolic pathways and networks. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-Exactive-MS/MS) are employed for comprehensive metabolite profiling nih.gov.
Research has shown that this compound undergoes biotransformation in vivo, leading to the formation of derived metabolites. Specifically, "fifteen metabolites derived from this compound" were detected in plasma samples after oral administration in rats nih.gov. It is important to distinguish this compound's direct metabolites from other alkaloid compounds that may co-exist in the Radix aconiti carmichaeli extract and also appear in biological samples. For instance, this compound, neoline, talatisamine, and benzoylmesaconine are considered "alkaloid metabolite markers" of the Fuzi extract itself, correlating with its thermogenic activity, rather than necessarily being direct metabolites of this compound nih.govinvivochem.cn.
Elucidation of Biotransformation Pathways and Enzymes Involved
Biotransformation, also known as drug metabolism, is a crucial process that chemically alters compounds within an organism, primarily to facilitate their elimination. This process typically occurs in phases, with Phase I reactions introducing polar groups (e.g., -OH, -COOH) and Phase II reactions involving conjugation with endogenous molecules to increase water solubility chem960.com.
For this compound and other related alkaloids, the biotransformation pathways observed in biological systems are diverse, including:
Oxidation nih.gov
Dehydrogenation nih.gov
Demethylation nih.gov
N-deethylation nih.gov
Hydrolysis nih.gov
Demethylation with deoxidation nih.gov
Dehydrogenation with demethylation nih.gov
The complex interplay of these enzymatic pathways dictates the fate of this compound within the body, influencing its concentration, duration of action, and the formation of various metabolites.
Fuziline As a Biochemical Probe in Systems Biology Research
Design and Synthesis of Fuziline-Based Probes for Target Engagement Studies
Detailed information regarding the de novo design and synthesis of this compound-based chemical probes for specific target engagement studies is not extensively documented in the available scientific literature. This compound itself has been identified as a key bioactive component of Radix Aconiti Carmichaeli, significantly contributing to its thermogenic effects with a high relative importance of 33% nih.govresearchgate.net. This identification highlights this compound's intrinsic properties that enable its engagement with biological targets.
Studies involving this compound often employ other established probes to monitor its effects on cellular functions. For instance, a thermosensitive rhodamine B (RhB)-derived fluorogenic probe (RhBIV) has been utilized to detect changes in mitochondrial temperature in vivo when investigating this compound's impact on thermogenesis and mitochondrial function nih.govresearchgate.netacs.org. Furthermore, in research exploring the synergistic effects of this compound with Glycyrrhetinic acid (GA), a GA probe was synthesized for target fishing, indicating a strategy where this compound's biological actions are explored in conjunction with targeted chemical probes sciprofiles.com. This approach allows for the indirect assessment of this compound's target engagement by observing its downstream effects and synergistic interactions.
Application of this compound Probes in Illuminating Complex Cellular Networks
This compound has been instrumental in illuminating several complex cellular networks, particularly those involved in energy metabolism, stress responses, and cardiac function. Its effects on mitochondrial dynamics and endoplasmic reticulum (ER) stress pathways demonstrate its utility in systems biology.
Mitochondrial Function and Thermogenesis: this compound significantly enhances mitochondrial energy metabolism, leading to increased mitochondrial membrane potential (MMP) and improved ATPase activity nih.govresearchgate.net. These actions contribute to its thermogenic effects. Research indicates that this compound promotes thermogenesis by non-selectively activating beta-adrenergic receptors (β-ARs), which in turn stimulates the downstream cAMP-PKA signaling pathway nih.govresearchgate.net. This activation results in increased liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in tissues such as the liver and brown adipose tissue nih.govresearchgate.net.
Table 1: this compound's Impact on Mitochondrial and Metabolic Parameters
| Parameter | This compound Effect | Associated Mechanism/Pathway | Reference |
| Mitochondrial Membrane Potential (MMP) | Increased | Enhanced mitochondrial viability | nih.govresearchgate.net |
| ADP/ATP Ratio | Increased | Promotes ATP consumption | nih.gov |
| ATPase Activity | Improved | Enhanced energy metabolism | nih.gov |
| Liver Glycogenolysis | Increased | cAMP/PKA signaling pathway | nih.govresearchgate.netnih.gov |
| Triglyceride Hydrolysis | Increased | cAMP/PKA signaling pathway | nih.govresearchgate.net |
| Glucose Transport (in muscle) | Enhanced | Improved mitochondrial function | nih.gov |
| Blood Glucose Levels | Lowered | Enhanced mitochondrial function | nih.gov |
Endoplasmic Reticulum (ER) Stress Modulation: this compound has been shown to alleviate isoproterenol (B85558) (ISO)-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered ER stress nih.govresearchgate.netjst.go.jp. This modulation occurs via the PERK/eIF2α/ATF4/Chop pathway nih.govresearchgate.netjst.go.jp. By suppressing this pathway, this compound effectively reduces ER stress-induced apoptosis, highlighting its role in maintaining cellular homeostasis under stress conditions nih.gov.
Table 2: this compound's Influence on ER Stress Pathway Components
| Pathway Component | This compound Effect | Outcome | Reference |
| PERK/eIF2α/ATF4/Chop Pathway | Downregulated | Inhibition of ER stress-induced apoptosis | nih.govresearchgate.netjst.go.jp |
| ROS Production | Decreased | Alleviates ISO-induced myocardial injury | researchgate.net |
Cardioprotective Mechanisms: Beyond its effects on metabolism and ER stress, this compound exhibits cardioprotective activities. It effectively increases cell viability and alleviates apoptosis in myocardial injury models researchgate.netresearchgate.net. Its protective role involves decreasing the production of ROS, maintaining MMP, and blocking the release of cytochrome C, suggesting a restoration of mitochondrial function researchgate.net. Furthermore, this compound, in combination with Glycyrrhetinic acid, has been observed to regulate Ca2+ homeostasis in myocardial tissue by influencing protein levels of downstream players in the Ca2+ signaling pathway, specifically via MDH2 and CALR sciprofiles.com.
Investigation of this compound's Role in Cellular Resistance Mechanisms
While the direct involvement of this compound in specific cellular resistance mechanisms (e.g., drug resistance, pathogen resistance) is not explicitly detailed in the provided search results, its documented protective effects against cellular injury and stress can be broadly interpreted as contributing to cellular resilience. This compound's ability to mitigate isoproterenol-induced myocardial injury, inhibit ROS-triggered endoplasmic reticulum stress, and alleviate apoptosis demonstrates its capacity to help cells resist damaging stimuli and maintain functionality researchgate.netnih.govresearchgate.netjst.go.jp. These actions enable cells to better withstand adverse conditions, which is a fundamental aspect of cellular resistance and survival.
Q & A
Basic: What methodological approaches are recommended for isolating Fuziline from natural sources?
Answer:
Isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and preparative HPLC. Key considerations include:
- Solvent polarity gradients to separate this compound from co-eluting compounds.
- TLC/HPLC monitoring with specific staining reagents (e.g., vanillin-sulfuric acid) for preliminary identification .
- Purity validation via NMR and mass spectrometry (MS) to confirm structural integrity .
Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is essential:
- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign stereochemistry and confirm functional groups.
- High-resolution MS (HRMS) to verify molecular formula.
- X-ray crystallography (if crystalline) for absolute configuration determination.
Documentation must align with IUPAC guidelines to ensure reproducibility .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from variability in experimental conditions or biological models. Mitigation strategies include:
- Standardized assay protocols (e.g., cell line authentication, controlled incubation times).
- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, concentration ranges).
- Dose-response validation in multiple in vitro and in vivo models to assess reproducibility .
Advanced: What frameworks are suitable for designing mechanistic studies on this compound’s pharmacological effects?
Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Population: Define cell lines/animal models (e.g., primary vs. immortalized cells).
- Intervention: Optimize dosing regimens (acute vs. chronic exposure).
- Outcome: Use omics tools (transcriptomics, proteomics) to map signaling pathways .
Basic: What quality control measures are critical for ensuring this compound sample purity?
Answer:
- HPLC-DAD/ELSD for purity assessment (>95% threshold).
- Residual solvent analysis (GC-MS) to comply with ICH guidelines.
- Stability testing under varied pH/temperature conditions to assess degradation profiles .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?
Answer:
- Synthetic modification of functional groups (e.g., hydroxylation, acetylation).
- Computational modeling (docking, MD simulations) to predict target binding affinities.
- In vitro screening against isoform-specific targets (e.g., kinase isoforms) to identify selectivity patterns .
Basic: What experimental parameters must be reported to ensure reproducibility in this compound synthesis?
Answer:
- Detailed reaction conditions (temperature, solvent ratios, catalyst loadings).
- Step-by-step purification protocols (e.g., recrystallization solvents, gradient details).
- Yield calculations with error margins (±SD) across triplicate trials .
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics: LC-MS/MS to track metabolite flux in key pathways (e.g., glycolysis, TCA cycle).
- Network pharmacology: Systems biology tools (Cytoscape, STRING) to map target-pathway interactions .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?
Answer:
- Non-linear regression (e.g., GraphPad Prism) to calculate EC/IC.
- ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
- Outlier detection (Grubbs’ test) to exclude anomalous data points .
Advanced: How can researchers overcome bioavailability limitations in this compound preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
